The synthesis of Erdosteine Sulfoxide typically involves multi-step chemical reactions. A notable method includes the reaction of 3-chloroacetamido-2-oxo-tetrahydrothiophene with mercaptoacetic acid under controlled conditions. This process can be conducted in a basic aqueous solution combined with an organic solvent, allowing for efficient extraction and purification of the desired compound .
The synthesis can also be optimized through various reaction conditions, such as temperature control (generally between -10°C to 60°C) and pH adjustments using acids or bases to facilitate the reaction and improve yield .
Erdosteine Sulfoxide undergoes various chemical reactions typical of sulfoxides, including oxidation and reduction processes. For instance, it can be oxidized further to form sulfones or reduced back to its corresponding sulfide under specific conditions. The oxidation process often employs reagents like hydrogen peroxide or other oxidizing agents that selectively convert sulfides to sulfoxides without overoxidation .
Erdosteine Sulfoxide exerts its pharmacological effects primarily through modulation of mucus production and viscosity in the respiratory tract. Upon administration, it is metabolized into active thiol derivatives that enhance mucociliary transport and facilitate expectoration by reducing mucus viscosity .
The mechanism involves:
These properties are essential for understanding its behavior in biological systems and formulation in pharmaceutical applications.
Erdosteine Sulfoxide is primarily used in scientific research related to respiratory diseases due to its mucolytic properties. It plays a critical role in:
Additionally, ongoing research explores its potential applications in other therapeutic areas due to its antioxidant capabilities .
Erdosteine sulfoxide, derived from the metabolic activation of erdosteine, functions as a potent scavenger of reactive oxygen species (ROS) through its redox-active sulfhydryl groups. The molecule donates electrons to neutralize free radicals like hydroxyl (•OH), superoxide (O₂•⁻), and peroxynitrite (ONOO⁻), forming stable disulfide bonds or sulfonic acid derivatives. In vitro studies demonstrate that erdosteine sulfoxide reduces intracellular ROS levels by >87% in bacterial biofilms, significantly mitigating oxidative DNA damage and protein carbonylation [1]. This direct scavenging capacity is enhanced by the molecule’s ability to penetrate cellular membranes and access subcellular compartments where ROS generation occurs.
Table 1: ROS Scavenging Efficiency of Erdosteine Sulfoxide
ROS Type | Reduction Rate (%) | Experimental Model | Reference |
---|---|---|---|
Hydroxyl radical | 92.3 ± 4.1 | MRSA biofilm | [1] |
Superoxide anion | 85.7 ± 3.8 | A549 lung epithelial cells | [3] |
Peroxynitrite | 78.2 ± 5.6 | Isolated neutrophil assay | [2] |
Hydrogen peroxide | 70.1 ± 6.3 | Rat lung homogenate | [7] |
The sulfoxide moiety further amplifies antioxidant effects by regenerating reduced thiol groups via enzymatic pathways involving thioredoxin reductase. This catalytic recycling allows sustained ROS neutralization even at low concentrations (2–5 mg/L) [1] [4].
Erdosteine sulfoxide critically influences the glutathione redox cycle through multiple mechanisms:
Table 2: Glutathione Homeostasis Parameters After Erdosteine Sulfoxide Treatment
Parameter | Change vs. Oxidative Stress Control | Tissue/Cell Model |
---|---|---|
Total GSH content | +253.2 ± 25.2 nmol/mg protein | Rat lung tissue |
GSH:GSSG ratio | Increased 3.1-fold | A549 epithelial cells |
Glutathione reductase activity | +35.7 ± 4.2% | Alveolar macrophages |
GST-mediated 4-HNE clearance | +48.9 ± 6.8% | Human bronchial biopsies |
Data adapted from bleomycin-induced oxidative stress models [7] [9].
Transcriptomic analyses confirm erdosteine sulfoxide activates the Nrf2-Keap1 pathway, triggering coordinated expression of >20 antioxidant genes, including those encoding GCL, GSTs, and glutathione peroxidases [3] [9]. This systemic enhancement of the glutathione axis provides sustained cytoprotection against electrophilic stressors.
Erdosteine sulfoxide inhibits lipid peroxidation through chain-breaking antioxidant activity and metal ion chelation:
Table 3: Biomarkers of Lipid Peroxidation Inhibition
Biomarker | Reduction vs. Untreated Control | Experimental Model |
---|---|---|
Malondialdehyde (MDA) | 78.4 ± 8.2% | Bleomycin-induced rat model |
4-Hydroxynonenal (4-HNE) | 67.3 ± 7.1% | Rotenone-exposed hepatocytes |
F2-isoprostanes | 72.9 ± 5.6% | COPD patient sputum samples |
Conjugated dienes | 64.8 ± 6.3% | In vitro lipid peroxidation |
Data synthesized from [4] [6] [7].
Electron paramagnetic resonance (EPR) spectroscopy confirms erdosteine sulfoxide quenches lipid-derived radicals at rate constants of 1.2–3.7 × 10⁸ M⁻¹s⁻¹, outperforming reference antioxidants like α-tocopherol in pulmonary surfactant models [6] [8]. This membrane-targeted activity preserves alveolar-capillary barrier integrity during inflammatory insults.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5